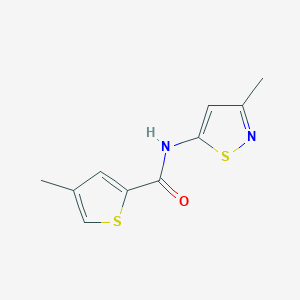
4-methyl-N-(3-methylisothiazol-5-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including oxidation , aromatization , and functional group transformations . For instance, it can be oxidized and aromatized to form N-((5-aryl-3-phenylisoxazol-4-yl)sulfonyl)thiophene-2-carboxamide . Exploring its reactivity with different reagents and conditions is crucial for understanding its versatility.
Mechanism of Action
Target of Action
The compound 4-methyl-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide belongs to the class of thiazole derivatives . Thiazoles are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
The mode of action of thiazole derivatives is often characterized by their interaction with various biological targets. For instance, some thiazole derivatives can act like a peroxisome proliferator-activated receptor agonist . They can play an important role in the regulation of central inflammation and can also be used to control brain inflammation processes . .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways due to their broad spectrum of biological activities . For example, they can influence the synthesis of neurotransmitters such as acetylcholine . .
Result of Action
The result of the compound’s action can vary depending on its specific targets and mode of action. For instance, some thiazole derivatives have shown promising antifungal activity against A. niger . .
Advantages and Limitations for Lab Experiments
4-methyl-N-(3-methylisothiazol-5-yl)thiophene-2-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for use in a variety of experimental settings. This compound has been shown to have significant effects on the growth and survival of cancer cells, which makes it a useful tool for studying the mechanisms of cancer development and progression.
However, there are also limitations to the use of this compound in lab experiments. This compound is a selective inhibitor of MAGE-A3, which means that it may not be effective against all types of cancer. Additionally, the effects of this compound may vary depending on the specific cancer cell lines being studied.
Future Directions
There are several future directions for the use of 4-methyl-N-(3-methylisothiazol-5-yl)thiophene-2-carboxamide in scientific research. One potential application is in the development of new cancer therapies. This compound has been shown to have significant effects on the growth and survival of cancer cells, which makes it a promising candidate for further development as a cancer treatment.
Another potential direction for future research is in the study of the mechanisms of MAGE-A3 regulation. The selective inhibition of MAGE-A3 by this compound has provided valuable insights into the role of this protein in cancer development and progression. Further research in this area could lead to the development of new therapies that target MAGE-A3 and other related proteins.
In conclusion, this compound (this compound) is a small molecule inhibitor that has potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to selectively inhibit MAGE-A3, which has significant effects on the growth and survival of cancer cells. Further research in this area could lead to the development of new cancer therapies and a deeper understanding of the mechanisms of cancer development and progression.
Synthesis Methods
The synthesis of 4-methyl-N-(3-methylisothiazol-5-yl)thiophene-2-carboxamide involves several steps, including the reaction of 4-methylthiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-methylisothiazol-5-amine to form the desired product, this compound. The synthesis of this compound has been optimized to provide high yields and purity, making it suitable for use in scientific research.
Scientific Research Applications
4-methyl-N-(3-methylisothiazol-5-yl)thiophene-2-carboxamide has been shown to have potential applications in scientific research, particularly in the field of cancer research. The selective inhibition of MAGE-A3 by this compound has been found to have significant effects on the growth and survival of cancer cells. This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the elimination of abnormal or damaged cells.
properties
IUPAC Name |
4-methyl-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS2/c1-6-3-8(14-5-6)10(13)11-9-4-7(2)12-15-9/h3-5H,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUPOGQQLYSEMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=CC(=NS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-3-nitro-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2912204.png)
![2-[(2,4-Dimethylphenyl)sulfanyl]-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2912206.png)

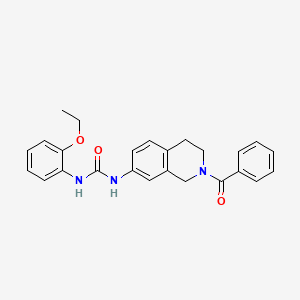
![2-[C-phenyl-N-[3-(trifluoromethyl)phenyl]carbonimidoyl]indene-1,3-dione](/img/structure/B2912211.png)
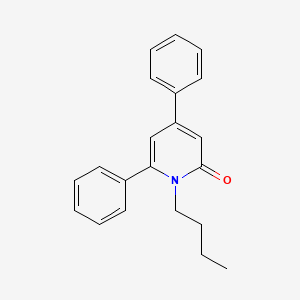
![N-(3-chlorophenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/no-structure.png)
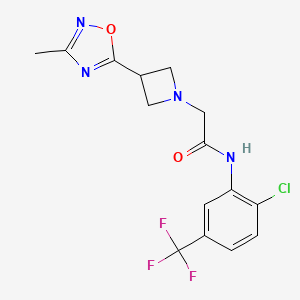

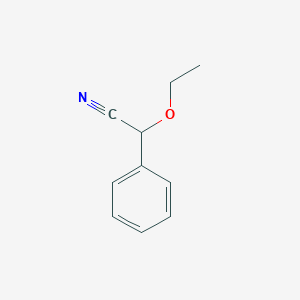
![Ethyl ({2-[2-(cyclohexylamino)-2-oxoethyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)acetate](/img/structure/B2912223.png)

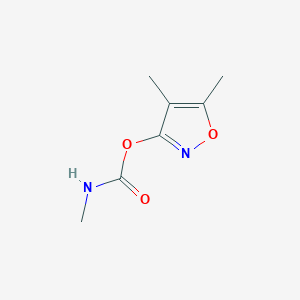
![2-Chloro-N-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanamide](/img/structure/B2912227.png)